![molecular formula C24H26N2O4S2 B2379625 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946347-39-3](/img/structure/B2379625.png)
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline ring would likely impart some degree of rigidity to the molecule, while the propylsulfonyl and biphenyl-4-sulfonamide groups could potentially participate in various types of intermolecular interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, melting point, and other physical properties .
Scientific Research Applications
- Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid has been studied as a recyclable catalyst for the synthesis of 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones . The functionalized nanosilica efficiently promotes the preparation of 1,1′-(arylmethylene) diureas from aldehydes and urea derivatives, resulting in high yields. Additionally, under similar conditions, it facilitates the formation of 1,3,5-triazinane-2,4-dithiones from aldehydes and thiourea. The advantages of this protocol include catalyst reusability, a straightforward workup procedure, and short reaction times.
- Compounds containing amide and bisamide groups play a crucial role in organic synthesis. Urea moieties, such as benzoylurea groups, have been explored as binding sites for anion recognition in supramolecular chemistry . Researchers have investigated various bisurea compounds as fluorescent chemosensors for anion detection . These findings highlight the potential applications of related compounds in molecular recognition and sensing.
- Urea derivatives, including 3-haloacylamino benzoylurea analogues, have shown promise in anticancer research . For instance, N-(2-chlorobenzoyl)-N′-[3-chloro-4-(5-trifluoromethyl-2-pyridyloxy)phenyl] urea exhibited high antitumor activity in vivo . These studies underscore the relevance of urea-based compounds in medicinal chemistry.
Catalysis and Organic Synthesis
Supramolecular Chemistry and Anion Recognition
Anticancer Activity and Medicinal Chemistry
Mechanism of Action
properties
IUPAC Name |
4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-17-31(27,28)26-16-6-9-21-18-22(12-15-24(21)26)25-32(29,30)23-13-10-20(11-14-23)19-7-4-3-5-8-19/h3-5,7-8,10-15,18,25H,2,6,9,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXRSXSTKKUONB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide |
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